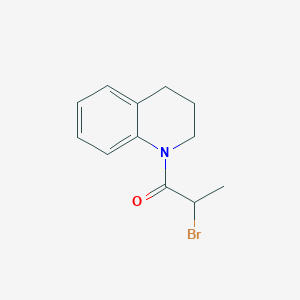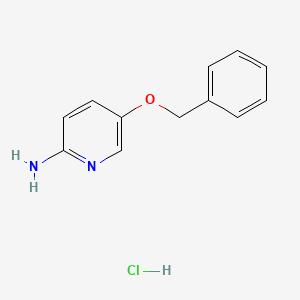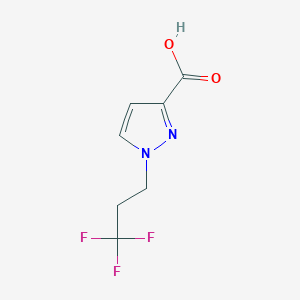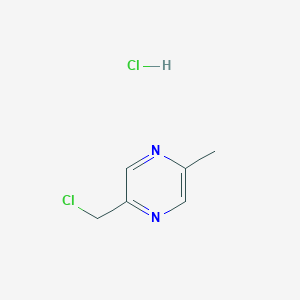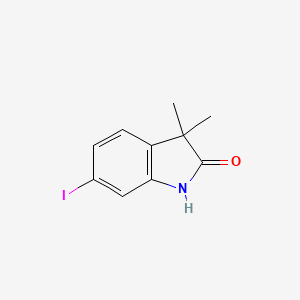
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one
Vue d'ensemble
Description
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is a chemical compound . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is C10H10INO . The structure contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Physical And Chemical Properties Analysis
The molecular weight of 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one is 287.1 .Applications De Recherche Scientifique
Oxidative Coupling in Organic Synthesis
The oxidative coupling of 2,6-dimethylphenol, mediated by hypervalent forms of iodine, exemplifies the utility of iodine-mediated reactions in synthesizing complex organic molecules. This process leads to the efficient preparation of 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol via C-C coupling, showcasing the role of iodine compounds in facilitating selective and efficient organic synthesis reactions (C. Boldron et al., 2005).
Synthesis of Novel Scaffolds for Pharmaceutical Use
The development of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives highlights the exploration of iodine-containing compounds like 6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one in creating useful scaffolds for pharmaceutical applications. These compounds serve as novel scaffolds in kinase research, underscoring their potential in drug discovery and development (M. Cheung et al., 2001).
Advances in Methylation Techniques
Research on methylation reactions, particularly the palladium-catalyzed dimethylation of ortho-substituted iodoarenes using dimethyl carbonate, demonstrates the significance of iodine derivatives in medicinal chemistry. Such advancements offer novel strategies for methylation, crucial for modifying the pharmacological properties of organic molecules (Zhuo Wu et al., 2021).
Liquid-Liquid Microextraction Techniques
The development of salt-assisted liquid-liquid microextraction techniques for the determination of iodine in table salt by high-performance liquid chromatography-diode array detection is another application area. This method employs iodine-based derivatives for selective conversion, illustrating the role of iodine in analytical chemistry methodologies (M. Gupta et al., 2011).
Catalysis and Synthetic Transformations
Iodine plays a crucial role in catalysis, as seen in the aromatization of 3,4-dihydropyrimidin-2(1H)-ones using iodine under microwave irradiation. This process highlights the efficiency and high-yield transformation capabilities of iodine in dehydrogenation reactions, showcasing its importance in facilitating synthetic transformations (Manisha M. Kodape et al., 2012).
Orientations Futures
The Fischer indolisation–N-alkylation approach is beneficial as a broad range of structurally-diverse starting materials are commercially available for each of the aryl hydrazine, ketone and alkyl halide components, hence the process is amenable to rapid generation of trisubstituted indole libraries .
Propriétés
IUPAC Name |
6-iodo-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-10(2)7-4-3-6(11)5-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOJFJPYMXRQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)I)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247814 | |
| Record name | 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3,3-dimethyl-1,3-dihydroindol-2-one | |
CAS RN |
1214900-47-6 | |
| Record name | 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214900-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-6-iodo-3,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



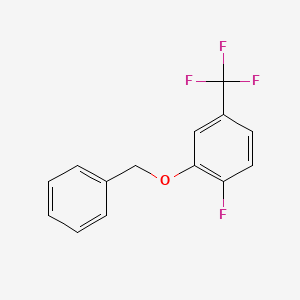
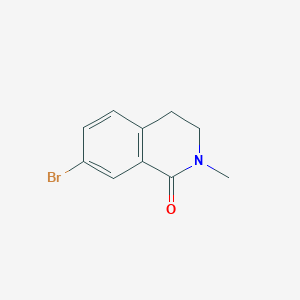
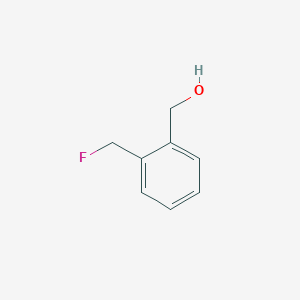
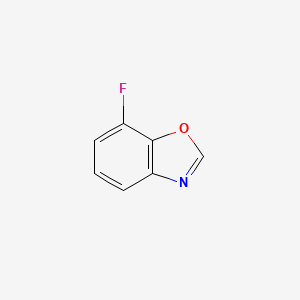
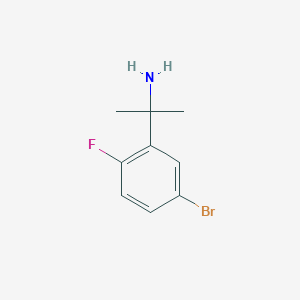
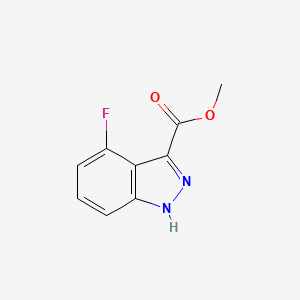
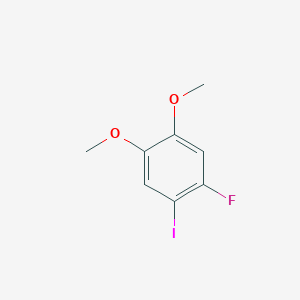
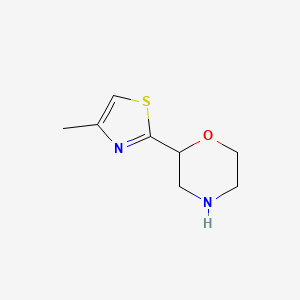

![3-[1-(Methylsulfanyl)ethyl]aniline](/img/structure/B1532549.png)
